N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, also known as 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, is a chemical compound with the molecular formula C14H22N4O and a molecular weight of 262.35 g/mol. This compound is classified as an acetamide derivative and is notable for its potential biological activities, particularly as an enzyme inhibitor and in the development of pharmaceuticals.
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide belongs to the class of organic compounds known as amides, specifically acetamides. It is characterized by the presence of a piperazine moiety, which is significant for its biological activity.
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves several key steps:
The reaction conditions are critical for successful synthesis:
The molecular structure of N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide features:
The compound's structural data includes:
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide primarily involves its interaction with specific molecular targets related to angiogenesis and tumor growth inhibition. As an angiokinase inhibitor, it disrupts signaling pathways that promote blood vessel formation necessary for tumor growth and metastasis.
Key physical properties include:
Relevant chemical properties include:
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has several scientific applications:
Piperazine ring alkylation is a critical step for constructing the core scaffold of N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide derivatives. N-Alkylation typically employs alkyl halides or carbonyl-activated reagents under basic conditions. Phase-transfer catalysts like tetrabutylammonium bromide significantly enhance reaction kinetics and yields (65–92%) in biphasic systems by facilitating nucleophilic substitution at the piperazine nitrogen [2]. Microwave irradiation further optimizes this process, reducing reaction times from hours to minutes (e.g., 5–15 min at 100–150°C) while improving regioselectivity for N-monoalkylation over dialkylation [7]. Key parameters include stoichiometric control of alkylating agents and temperature modulation to suppress side products.
Table 1: Alkylation Methods for Piperazine Functionalization
Alkylating Agent | Conditions | Catalyst/Additive | Yield (%) | Reaction Time |
---|---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 80°C | None | 65 | 8 h |
Chloroacetamide | Et₃N, MeCN, RT | NaI | 78 | 12 h |
4-Fluorobenzyl bromide | K₂CO₃, H₂O/DCM | TBAB | 92 | 4 h |
Bromoacetophenone | Microwave, 120°C | None | 89 | 12 min |
Amide coupling between 4-aminophenylpiperazine and acetyl donors relies heavily on chloroacetyl chloride intermediates due to their superior electrophilicity. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the aniline nitrogen on chloroacetyl chloride to form a chloroacetamide intermediate, and (2) displacement of chloride by N-methylpiperazine under mild conditions (0–5°C) [7]. Critical challenges include controlling exothermicity during chloroacetyl chloride addition and minimizing oligomerization. Solvent selection is pivotal—aprotic solvents like dichloromethane (DCM) or acetonitrile achieve yields >85%, while traces of water hydrolyze intermediates, reducing yields to <50% [4]. Purification often requires sequential washes with NaHCO₃ (to remove HCl) and brine, followed by recrystallization from ethanol.
Biphasic systems (e.g., H₂O/DCM or H₂O/toluene) dramatically improve yields of water-sensitive reactions, particularly piperazine N-alkylation and amide bond formation. The interface facilitates rapid reagent transfer while quenching acidic by-products in the aqueous phase. For example, N-alkylation of piperazine with 4-fluorobenzyl bromide in H₂O/DCM with tetrabutylammonium bromide (TBAB) yields 92% product versus 68% in pure DCM [2]. Optimal molar ratios for aryl halide:piperazine:base:phase-transfer catalyst are 1:1.2:2:0.1. Temperature should not exceed 40°C to prevent emulsion formation.
Electron-withdrawing groups (e.g., trifluoromethyl (-CF₃) or chloro (-Cl) at the acetamide’s para-position enhance antibacterial and antiparasitic activities by modulating electron density and lipophilicity. -CF₃ incorporation follows a three-step sequence: (1) nitration of the phenyl ring, (2) reduction to aniline, and (3) diazotization/fluorination using tetrafluoroboric acid [3]. Chlorination employs N-chlorosuccinimide (NCS) in DMF at 0°C (yield: 75–80%). Bioactivity correlations are evident: N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (EC₅₀ = 156.7 µM against Xanthomonas oryzae) outperforms non-halogenated analogs (EC₅₀ >500 µM) [4]. Similarly, 4-CF₃ derivatives exhibit 3.5-fold lower IC₅₀ values in tyrosine kinase inhibition assays due to enhanced membrane permeability (log P increase: 0.8–1.2 units) [5].
Table 2: Bioactivity of Electronegative Substituents Against Xanthomonas oryzae
Substituent (R) | EC₅₀ (µM) | log P | Membrane Permeability |
---|---|---|---|
4-F | 156.7 | 2.1 | High |
4-Cl | 179.2 | 2.5 | High |
4-CF₃ | 144.7 | 2.9 | Very high |
4-CH₃ | 512.1 | 1.8 | Moderate |
Diversification via Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs heterocyclic systems (thiazole, triazole) at the phenyl para-position. Thiazole moieties are introduced by condensing thiourea intermediates with α-bromoketones, yielding 2-aminothiazole-acetamide hybrids. These hybrids demonstrate broad-spectrum antibacterial activity, with N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide reducing Xanthomonas oryzae viability by 90% at 200 µg/mL [4]. Triazolopyridazine conjugates, synthesized via TBTU-mediated coupling, enhance π-stacking with biological targets (e.g., HIF-1α), improving anticancer potency [5]. Steric effects are non-trivial: ortho-substituted groups diminish activity by 40–60% due to twisted amide conformation, while meta-substituents maintain planarity and bioactivity.
Table 3: Meta-Analysis of Aromatic Modifications on Xoo Inhibition
Aromatic Modification | Minimum EC₅₀ (µM) | Activity Trend | Dominant Factor |
---|---|---|---|
Thiazole-4-fluorophenyl | 156.7 | R=F > Cl > Br > CH₃ | Electron-withdrawing effect |
Triazolopyridazine | 194.9 | Planar > twisted | Conformational rigidity |
Chlorinated chalcone | 230.5 | Para > meta > ortho | Steric accessibility |
Key Compound List
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: